
(4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene is a complex organic compound characterized by its unique structure, which includes multiple heteroatoms and conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclic structure through intramolecular reactions.
Substitution Reactions: Introduction of methyl groups and other substituents.
Oxidation and Reduction: Adjusting the oxidation state of sulfur and nitrogen atoms.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene can undergo various chemical reactions, including:
Oxidation: Conversion of sulfur atoms to sulfoxides or sulfones.
Reduction: Reduction of double bonds or heteroatoms.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic processes.
Material Science: Potential use in the development of novel materials with unique electronic properties.
Biology
Biological Activity: Investigation of its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound for new pharmaceuticals.
Industry
Polymer Science: Use in the synthesis of polymers with specific properties.
Wirkmechanismus
The mechanism of action of (4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to engage in specific binding interactions, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene: Similar compounds may include other cyclic compounds with heteroatoms and conjugated systems.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties
Eigenschaften
CAS-Nummer |
113983-52-1 |
|---|---|
Molekularformel |
C12H23N3S2 |
Molekulargewicht |
273.5 g/mol |
IUPAC-Name |
3,3,13,13-tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene |
InChI |
InChI=1S/C12H23N3S2/c1-11(2)9-14-7-5-13-6-8-15-10-12(3,4)17-16-11/h9-10,13H,5-8H2,1-4H3 |
InChI-Schlüssel |
PDLIZUUSAJLUSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=NCCNCCN=CC(SS1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


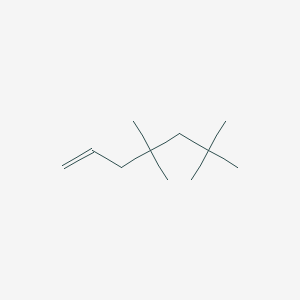
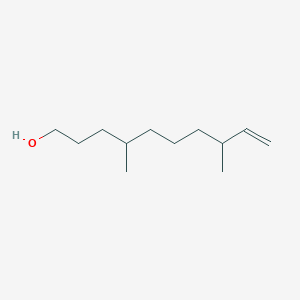
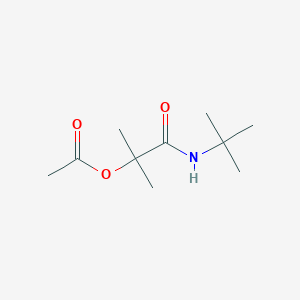
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
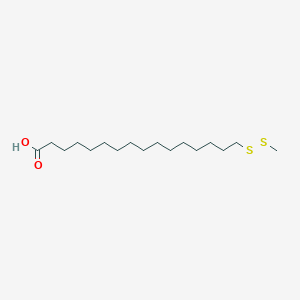

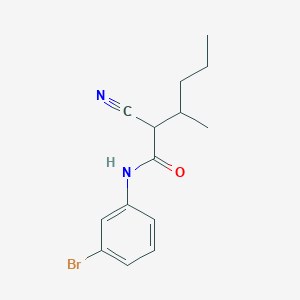
![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
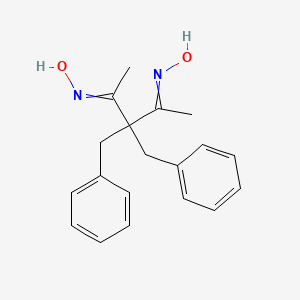

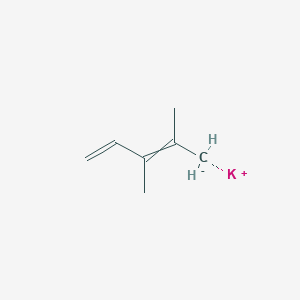
![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
